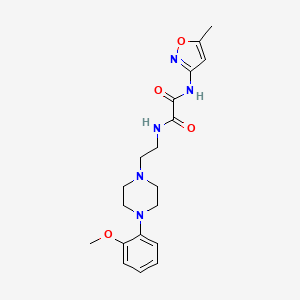

N1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O4/c1-14-13-17(22-28-14)21-19(26)18(25)20-7-8-23-9-11-24(12-10-23)15-5-3-4-6-16(15)27-2/h3-6,13H,7-12H2,1-2H3,(H,20,25)(H,21,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYTCXMFPNNIXGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide, identified by CAS Number 1049420-34-9, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 387.4 g/mol. It features a piperazine moiety, which is often associated with various pharmacological activities, including antipsychotic and antidepressant effects.

| Property | Value |

|---|---|

| CAS Number | 1049420-34-9 |

| Molecular Formula | C19H25N5O4 |

| Molecular Weight | 387.4 g/mol |

The biological activity of N1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonin (5-HT) and dopamine receptors. The piperazine ring is known to enhance binding affinity to these receptors, which may contribute to its psychoactive effects.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

- Antidepressant Effects : Research indicates that derivatives of piperazine can exhibit antidepressant-like activity in animal models through modulation of serotonergic pathways.

- Antipsychotic Properties : Some studies suggest that compounds similar to N1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide may have antipsychotic effects due to their ability to antagonize dopamine receptors.

- Neuroprotective Effects : There is emerging evidence that certain isoxazole derivatives can provide neuroprotection against oxidative stress, which is crucial in neurodegenerative diseases.

Case Study 1: Antidepressant Activity

In a controlled study involving mice, the administration of N1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide resulted in a significant decrease in immobility time in the forced swim test, indicating potential antidepressant effects. The study utilized various doses and observed dose-dependent responses, confirming the compound's efficacy.

Case Study 2: Neuroprotective Effects

A recent in vitro study evaluated the neuroprotective properties of this compound against glutamate-induced neurotoxicity in neuronal cell cultures. Results indicated that treatment with the compound significantly reduced cell death and oxidative stress markers, suggesting a protective mechanism potentially mediated by its antioxidant properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Moieties

Compound 11 (N1-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide) :

- Substituents : 2,3-Dichlorophenyl (piperazine), 5-methylpyrazol-3-yl (oxalamide).

- Key Differences : The dichlorophenyl group may increase lipophilicity and receptor affinity compared to the methoxyphenyl group in the target compound. The pyrazole ring vs. isoxazole could alter metabolic pathways .

- Synthesis : Purified via silica gel chromatography, similar to methods for oxalamide derivatives .

18F-FCWAY (18F-trans-4-fluoro-N-(2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl)-N-(2-pyridyl)cyclohexanecarboxamide) :

- Substituents : Fluorinated cyclohexane, pyridyl group.

- Application : PET imaging of 5-HT1A receptors. Defluorination issues were mitigated by miconazole, highlighting metabolic vulnerabilities in fluorinated analogs .

- Comparison : The target compound’s isoxazole may reduce defluorination risks compared to 18F-FCWAY’s fluorine atom.

Oxalamide Derivatives with Heterocyclic Groups

S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) :

- Compound 17 (N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide): Substituents: Dual methoxyphenyl groups. This highlights challenges in oxalamide stability under certain conditions .

Data Table: Key Structural and Functional Comparisons

Q & A

Q. What are the critical considerations for optimizing the synthesis of this compound to ensure high yield and purity?

- Methodological Answer: Synthesis typically involves multi-step reactions, including coupling of the piperazine-ethyl and isoxazole-oxalamide moieties. Key steps include:

- Amide Bond Formation: Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions to minimize hydrolysis .

- Temperature Control: Maintain reactions at 0–25°C during sensitive steps (e.g., nucleophilic substitutions) to suppress side reactions .

- Purification: Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Analytical validation via HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR is essential to confirm structural integrity .

Q. How can researchers characterize the compound’s structural and electronic properties?

- Methodological Answer:

- Spectroscopic Analysis:

- NMR: ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyphenyl proton signals at δ 3.8–4.0 ppm; isoxazole protons at δ 6.2–6.5 ppm) .

- IR: Detect amide C=O stretches (~1650–1700 cm⁻¹) and piperazine N-H bends (~3300 cm⁻¹) .

- Computational Modeling:

- DFT calculations (e.g., B3LYP/6-31G*) to predict electronic distribution, HOMO-LUMO gaps, and binding affinity with target receptors .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in reported biological activity data (e.g., receptor selectivity)?

- Methodological Answer:

- Target Validation:

- Perform competitive binding assays (e.g., radioligand displacement with [³H]-WAY-100635 for 5-HT₁A receptors) to quantify Ki values .

- Use CRISPR/Cas9-engineered receptor-knockout cell lines to confirm target specificity .

- Data Reconciliation:

- Cross-validate results across multiple models (e.g., in vitro HEK293 cells vs. ex vivo rat brain slices) to address species- or tissue-specific discrepancies .

Q. How can structure-activity relationship (SAR) studies guide the rational design of derivatives with enhanced efficacy?

- Methodological Answer:

- Key Modifications:

- Piperazine Substituents: Replace 2-methoxyphenyl with 4-fluorophenyl to enhance serotonin receptor affinity (see IC₅₀ shifts from 120 nM to 45 nM in analogous compounds) .

- Isoxazole Optimization: Introduce electron-withdrawing groups (e.g., Cl at position 4) to improve metabolic stability .

- High-Throughput Screening:

- Use fragment-based libraries to identify synergistic substituents. Monitor changes in logP and polar surface area to balance solubility and blood-brain barrier penetration .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

- Methodological Answer:

- Pharmacokinetics:

- Administer compound (IV/oral) to Sprague-Dawley rats; collect plasma samples for LC-MS/MS analysis to calculate AUC, t₁/₂, and bioavailability .

- Toxicity Profiling:

- Conduct Ames tests for mutagenicity and hERG channel inhibition assays (patch-clamp) to assess cardiac safety .

- Histopathological examination of liver/kidney tissues in chronic dosing studies (28-day rodent model) .

Q. How can computational methods predict off-target interactions and metabolic pathways?

- Methodological Answer:

- Docking Simulations:

- Use AutoDock Vina to screen against CYP450 isoforms (e.g., CYP3A4, CYP2D6) to identify metabolic hotspots .

- Machine Learning:

- Train QSAR models on PubChem datasets to predict clearance rates and potential drug-drug interactions .

Key Research Challenges

- Synthetic Scalability: Multi-step protocols often yield <50% overall efficiency; explore flow chemistry for continuous production .

- Receptor Polypharmacology: Off-target effects on α₁-adrenergic receptors require selective functionalization of the piperazine moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.